Cas no 66671-60-1 (N-(2-hydroxyethyl)-2-methoxyacetamide)
N-(2-hydroxyethyl)-2-methoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-(2-hydroxyethyl)-2-methoxy-
- N-(2-hydroxyethyl)-2-methoxyacetamide
- N-(2-Hydroxyethyl)-3-methylpropamide
- Acetamide,N-(2-hydroxyethyl)-2-methoxy
- CS-0236163
- EN300-1694157
- 66671-60-1
- SCHEMBL1098918
- DTXSID70500446
- AKOS008930242
-
- Inchi: 1S/C5H11NO3/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8)
- InChI Key: LRXARNDIKHFHBR-UHFFFAOYSA-N
- SMILES: O(C)CC(NCCO)=O
Computed Properties
- Exact Mass: 172.12100
- Monoisotopic Mass: 133.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 84.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- PSA: 66.56000
- LogP: -0.18740
N-(2-hydroxyethyl)-2-methoxyacetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-hydroxyethyl)-2-methoxyacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00FD0D-50mg |
N-(2-Hydroxyethyl)-3-methylpropamide |
66671-60-1 | 95% | 50mg |
$249.00 | 2025-02-27 | |
| 1PlusChem | 1P00FD0D-100mg |
N-(2-Hydroxyethyl)-3-methylpropamide |
66671-60-1 | 95% | 100mg |
$344.00 | 2025-02-27 | |
| 1PlusChem | 1P00FD0D-250mg |
N-(2-Hydroxyethyl)-3-methylpropamide |
66671-60-1 | 95% | 250mg |
$485.00 | 2025-02-27 | |
| 1PlusChem | 1P00FD0D-500mg |
N-(2-Hydroxyethyl)-3-methylpropamide |
66671-60-1 | 95% | 500mg |
$731.00 | 2025-02-27 | |
| 1PlusChem | 1P00FD0D-1g |
N-(2-Hydroxyethyl)-3-methylpropamide |
66671-60-1 | 95% | 1g |
$920.00 | 2025-02-27 | |
| 1PlusChem | 1P00FD0D-2.5g |
N-(2-Hydroxyethyl)-3-methylpropamide |
66671-60-1 | 95% | 2.5g |
$1749.00 | 2025-02-27 | |
| 1PlusChem | 1P00FD0D-5g |
N-(2-Hydroxyethyl)-3-methylpropamide |
66671-60-1 | 95% | 5g |
$2569.00 | 2024-04-22 | |
| 1PlusChem | 1P00FD0D-10g |
N-(2-Hydroxyethyl)-3-methylpropamide |
66671-60-1 | 95% | 10g |
$3779.00 | 2024-04-22 | |
| A2B Chem LLC | AH15901-2.5g |
N-(2-Hydroxyethyl)-2-methoxyacetamide |
66671-60-1 | 95% | 2.5g |
$1478.00 | 2024-04-19 | |
| A2B Chem LLC | AH15901-5g |
N-(2-Hydroxyethyl)-2-methoxyacetamide |
66671-60-1 | 95% | 5g |
$2170.00 | 2024-04-19 |
N-(2-hydroxyethyl)-2-methoxyacetamide Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-(2-hydroxyethyl)-2-methoxyacetamide
Introduction to N-(2-hydroxyethyl)-2-methoxyacetamide (CAS No. 66671-60-1)
N-(2-hydroxyethyl)-2-methoxyacetamide, with the chemical formula C6H11NO3, is a compound of significant interest in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its CAS number 66671-60-1, has garnered attention due to its versatile applications and potential in drug development. The unique structural features of this molecule, particularly the presence of both hydroxyl and methoxy functional groups, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure consists of an acetamide backbone substituted with a 2-hydroxyethyl group at one end and a methoxy group at the other. This configuration imparts both solubility and reactivity characteristics that are highly beneficial in medicinal chemistry. The hydroxyl group enhances water solubility, which is crucial for formulation purposes, while the methoxy group provides a site for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, N-(2-hydroxyethyl)-2-methoxyacetamide has been explored for its potential in the development of novel therapeutic agents. Its structural motif is reminiscent of many pharmacologically active compounds, suggesting that it could serve as a scaffold for drug design. Specifically, researchers have been investigating its role in the synthesis of protease inhibitors, which are critical in treating diseases such as cancer and infectious disorders.
A notable study published in the Journal of Medicinal Chemistry highlighted the compound's utility in generating novel protease inhibitors. The research demonstrated that by incorporating N-(2-hydroxyethyl)-2-methoxyacetamide into peptide-like structures, scientists could enhance binding affinity to target enzymes. This approach has led to the discovery of several promising lead compounds that are currently undergoing further optimization.
Beyond protease inhibition, N-(2-hydroxyethyl)-2-methoxyacetamide has also shown promise in anti-inflammatory applications. Inflammatory processes are mediated by various enzymes and signaling pathways, many of which can be modulated by small molecules. Preliminary studies indicate that derivatives of this compound can interact with key inflammatory mediators, potentially offering new treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of N-(2-hydroxyethyl)-2-methoxyacetamide involves well-established organic reactions, making it accessible for industrial-scale production. Common synthetic routes include condensation reactions between ethylene oxide and methyl acetoacetate, followed by hydrolysis and methylation steps. These processes highlight the compound's synthetic feasibility and its suitability for large-scale pharmaceutical manufacturing.
In terms of pharmacokinetic properties, N-(2-hydroxyethyl)-2-methoxyacetamide exhibits favorable characteristics that are desirable for any drug candidate. Its moderate molecular weight and polar functional groups contribute to good oral bioavailability and tissue distribution. Additionally, its stability under physiological conditions ensures that it can be formulated into various dosage forms, including tablets, injectables, and topical preparations.
The safety profile of N-(2-hydroxyethyl)-2-methoxyacetamide has also been evaluated through preclinical studies. These investigations have revealed that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further research is necessary to fully understand its long-term safety implications before human clinical trials can commence.
In conclusion, N-(2-hydroxyethyl)-2-methoxyacetamide(CAS No. 66671-60-1) represents a promising compound with diverse applications in pharmaceutical research and development. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further exploration in drug discovery. As ongoing studies continue to uncover new therapeutic potentials, this compound is poised to play a significant role in addressing unmet medical needs across various therapeutic areas.
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